molecular formula C10H11F2NO3 B13038915 (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B13038915
M. Wt: 231.20 g/mol
InChI Key: FBOHISAANQQURI-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a difluoromethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and an appropriate amino acid derivative. The synthetic route may involve steps like nucleophilic substitution, reduction, and amination under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be employed to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines or alcohols.

Scientific Research Applications

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
  • (3S)-3-Amino-3-(2,4-difluoro-5-methoxyphenyl)propanoic acid
  • (3S)-3-Amino-3-(2,5-difluoro-4-ethoxyphenyl)propanoic acid

Uniqueness

(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the difluoromethoxy group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1

InChI Key

FBOHISAANQQURI-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)F)[C@H](CC(=O)O)N)F

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(CC(=O)O)N)F

Origin of Product

United States

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